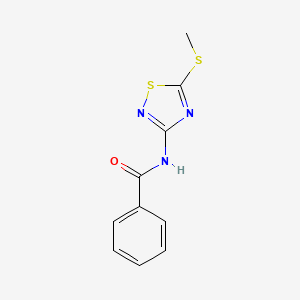

![molecular formula C10H6N2O3S2 B1586663 (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 6308-22-1](/img/structure/B1586663.png)

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

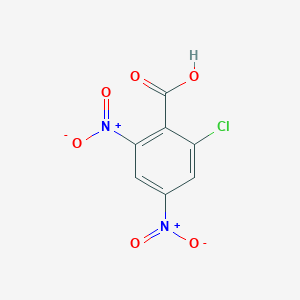

Die Synthese von AKOS B018304 beinhaltet die Reaktion von 2-Nitrobenzaldehyd mit Thiosemicarbazid unter Bildung des entsprechenden Thiosemicarbazons. Dieser Zwischenstoff wird dann cyclisiert, um den Thiazolidinonring zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril, DMSO oder Methanol .

Analyse Chemischer Reaktionen

AKOS B018304 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Der Thiazolidinonring kann Substitutionsreaktionen eingehen, insbesondere in para-Position.

Cyclisierung: Die Verbindung kann unter bestimmten Bedingungen cyclische Strukturen bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Wasserstoffperoxid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AKOS B018304 entfaltet seine Wirkung durch Hemmung der Bindung von ΔFosB an ein Oligonukleotid, das die Konsensussequenz des Aktivatorproteins 1 (AP-1) enthält . Diese Hemmung erfolgt über einen allosterischen Mechanismus, bei dem die Verbindung eine Konformationsänderung in ΔFosB induziert, die es daran hindert, an DNA zu binden . Die beteiligten molekularen Zielstrukturen umfassen ΔFosB und die AP-1-Konsensussequenz .

Wirkmechanismus

AKOS B018304 exerts its effects by inhibiting the binding of ΔFosB to an oligonucleotide containing the activator protein-1 (AP-1) consensus site . This inhibition occurs through an allosteric mechanism, where the compound induces a conformational change in ΔFosB, preventing it from binding to DNA . The molecular targets involved include ΔFosB and the AP-1 consensus site .

Vergleich Mit ähnlichen Verbindungen

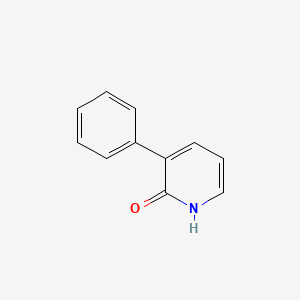

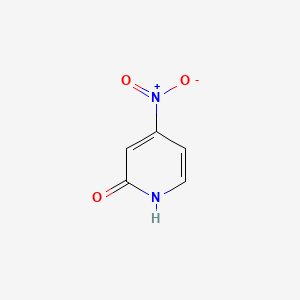

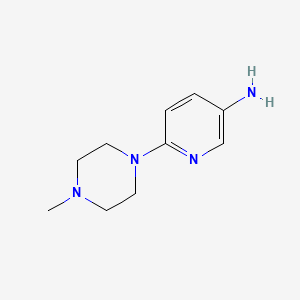

AKOS B018304 ist aufgrund seines spezifischen Substitutionsschemas und seiner Fähigkeit, die ΔFosB-Bindung zu hemmen, einzigartig. Zu ähnlichen Verbindungen gehören andere Thiazolidinonderivate, wie zum Beispiel:

NSC 43396: Ein weiteres Thiazolidinonderivat mit ähnlichen biologischen Aktivitäten.

Thiazolidin-4-on-Derivate: Eine breite Klasse von Verbindungen mit verschiedenen biologischen Aktivitäten.

Diese Verbindungen teilen einen gemeinsamen Thiazolidinon-Kern, unterscheiden sich jedoch in ihren Substitutionsschemata und ihren spezifischen biologischen Aktivitäten .

Eigenschaften

IUPAC Name |

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTRUEBEEFZQBL-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

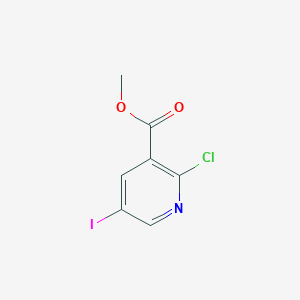

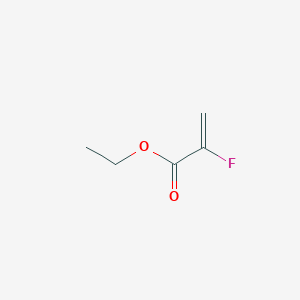

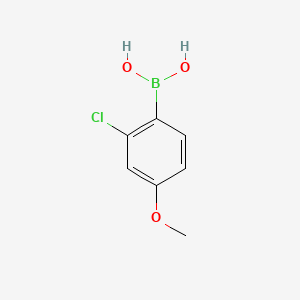

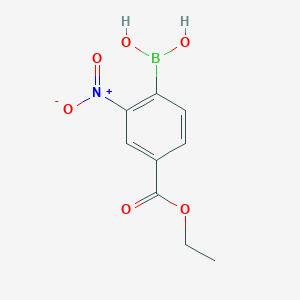

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.